molecular formula C22H29N3OS2 B1194255 Thymidine-5'-(dithio)phosphate

Thymidine-5'-(dithio)phosphate

Cat. No. B1194255
M. Wt: 415.614
InChI Key: MHUBOZWHQUTVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

THS is a novel AChE inhibitor, inducing creased hippocampal H2S levels, reducing mRNA expression of the proinflammatory cytokines, TNF-α, IL-6, and IL-1β, increasing synapse-associated proteins (synaptophysin and postsynaptic density protein 95), and improving cognitive and locomotor activity in AD mice.

Scientific Research Applications

  • Synthesis and Chemical Properties : The synthesis of Thymidine-5'-(dithio)phosphate and related compounds has been a subject of study, providing insights into their chemical properties and potential applications. Faerber and Scheit (1971) reported the synthesis of 2-thiothymidine-5′-phosphate and related compounds, focusing on their purity criteria based on behavior in paper chromatography and electrophoresis (Faerber & Scheit, 1971).

  • Biophysical and Structural Investigations : Hassan et al. (2009) explored the interaction between the methyl group of thymidine and its 5'-phosphate backbone in DNA, which has implications for understanding DNA structure and function. This research contributes to the broader understanding of nucleoside modifications and their effects (Hassan et al., 2009).

  • Potential Antiviral and Antitumor Applications : Studies have examined the potential of Thymidine-5'-(dithio)phosphate derivatives in inhibiting enzymes like thymidylate synthase, which is critical in DNA synthesis. Gołos et al. (1998) investigated thymidine derivatives as inhibitors of mouse tumor enzyme thymidylate synthase, highlighting the importance of the dianionic 5'-phosphate group in enzyme binding (Gołos et al., 1998).

  • Interaction with Enzymes : McGuigan et al. (1990) explored the interaction of Thymidine-5'-(dithio)phosphate derivatives with enzymes, specifically focusing on their potential as anti-AIDS drugs. Although the expected anti-HIV activity was not observed, this research provides valuable insights into the enzyme interactions of these compounds (McGuigan et al., 1990).

  • Photochemical Behavior : Johns et al. (1962) studied the photochemistry of thymine dimers, which are relevant to understanding DNA damage and repair mechanisms. Their research provides foundational knowledge about the behavior of thymidine derivatives under irradiation, which is crucial for understanding mutagenesis and DNA repair processes (Johns et al., 1962).

properties

Product Name

Thymidine-5'-(dithio)phosphate

Molecular Formula

C22H29N3OS2

Molecular Weight

415.614

IUPAC Name

3-(Allyldisulfaneyl)-N-(3-((1,2,3,4-tetrahydroacridin-9-yl)amino)propyl)propanamide

InChI

InChI=1S/C22H29N3OS2/c1-2-15-27-28-16-12-21(26)23-13-7-14-24-22-17-8-3-5-10-19(17)25-20-11-6-4-9-18(20)22/h2-3,5,8,10H,1,4,6-7,9,11-16H2,(H,23,26)(H,24,25)

InChI Key

MHUBOZWHQUTVNR-UHFFFAOYSA-N

SMILES

O=C(NCCCNC1=C(CCCC2)C2=NC3=CC=CC=C31)CCSSCC=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

THS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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